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Compound of Interest |

Compound Name: 6-Chloropiperonyl chloride
CAS No.: 23468-31-7
Cat. No.: B1584319

Get Quote

The strategic incorporation of halogen atoms, particularly chlorine, into organic molecules is a
cornerstone of modern medicinal chemistry.[1] Chlorination can profoundly alter a molecule's
physicochemical properties, often enhancing metabolic stability, improving membrane
permeability, and increasing binding affinity to biological targets.[1][2] 6-Chloropiperonyl
chloride, also known by its IUPAC name 5-chloro-6-(chloromethyl)-1,3-benzodioxole, merges
the benefits of chlorination with the established piperonyl scaffold, a moiety present in
numerous pharmacologically active compounds.[1][3] This unique combination of a reactive
chloromethyl group, an electron-rich methylenedioxy bridge, and a deactivating chloro-
substituent on the aromatic ring creates a nuanced reactivity profile, making it a valuable
building block for complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its safe and effective
use in a laboratory setting.
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Property Value Source

5-chloro-6-(chloromethyl)-1,3-
IUPAC Name ) PubChem|[3]
benzodioxole

CAS Number 23468-31-7 PubChem][3]

Molecular Formula CsHeCl202 PubChem|[3]

Molecular Weight 205.03 g/mol PubChem][3]
White crystalline powder

Appearance LookChem[4]
(presumed)

Melting Point Not available

Boiling Point Not available
APJKOQPCHGXQBI-

InChlKey PubChem][3]

UHFFFAOYSA-N

Safety and Hazard Information

6-Chloropiperonyl chloride is classified as a hazardous substance and must be handled with
appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

e GHS Pictograms: Danger

e Hazard Statements:
o H314: Causes severe skin burns and eye damage.[3]
o H318: Causes serious eye damage.[3]
o H335: May cause respiratory irritation.[3]

Synthesis of 6-Chloropiperonyl Chloride

While the direct discovery and initial synthesis of 6-chloropiperonyl chloride are not
prominently documented in readily available literature, a logical synthetic pathway can be
devised based on established organic chemistry principles for related piperonyl derivatives.
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The most plausible route involves the chloromethylation of 4-chloro-1,2-
methylenedioxybenzene. This precursor can be synthesized from piperonal (heliotropin), a
widely available starting material derived from natural sources or synthesized from catechol.[5]

Overall Synthetic Workflow
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Caption: Proposed multi-step synthesis of 6-Chloropiperonyl chloride from piperonal.

Step 1: Electrophilic Aromatic Chlorination of Piperonal

The first step is the selective chlorination of the piperonal aromatic ring at the 6-position. The
methylenedioxy group is an ortho-, para-director. Since the para position is occupied by the
aldehyde group, electrophilic substitution is directed to the ortho positions.

o Reaction: Piperonal is reacted with a chlorinating agent, such as sulfuryl chloride (SO2ClIz) or
N-Chlorosuccinimide (NCS), in an appropriate solvent.

o Causality: The choice of a mild chlorinating agent and controlled reaction conditions is crucial
to prevent over-chlorination and side reactions. The electron-donating nature of the
methylenedioxy group activates the ring, making it susceptible to electrophilic attack.

Step 2: Reduction of 6-Chloropiperonal to 6-
Chloropiperonyl Alcohol

The aldehyde functional group of 6-chloropiperonal is reduced to a primary alcohol.

e Reaction: Treatment of 6-chloropiperonal with a reducing agent like sodium borohydride
(NaBHa) in an alcoholic solvent (e.g., methanol or ethanol).

o Causality: Sodium borohydride is a selective reducing agent for aldehydes and ketones and
will not affect the chloro-substituent or the aromatic ring. This chemoselectivity is vital for the
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success of the synthesis.

Step 3: Chlorination of 6-Chloropiperonyl Alcohol

The final step involves converting the primary alcohol of 6-chloropiperonyl alcohol into the
corresponding alkyl chloride.

e Reaction: The alcohol is reacted with a chlorinating agent such as thionyl chloride (SOCI2) or
phosphorus trichloride (PCI3).[6][7]

o Causality: Thionyl chloride is often the reagent of choice for this transformation as the
byproducts (SO2z and HCI) are gaseous, which simplifies purification. The reaction typically
proceeds via an Sni (internal nucleophilic substitution) mechanism, which can lead to
retention of configuration, although with a primary alcohol, an Sn2 pathway is also possible,
especially in the presence of a base like pyridine.[6]

Experimental Protocol (Exemplary)

Materials:

6-Chloropiperonyl Alcohol

e Thionyl Chloride (SOCIz2)

e Anhydrous Dichloromethane (DCM)

 Pyridine (optional, as a base)

e Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

« Rotary evaporator

» Standard glassware for inert atmosphere reactions

Procedure:
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 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 6-
chloropiperonyl alcohol (1 equivalent) in anhydrous DCM.|[8]

e Cool the solution to 0 °C using an ice bath.

» Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.[9] If
pyridine is used, it should be added prior to the thionyl chloride.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred,
ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCI.

o Separate the organic layer, and extract the aqueous layer with DCM.

o Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

[8]

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield the crude 6-chloropiperonyl chloride.

o Purify the product by vacuum distillation or recrystallization as needed.

Discovery and Historical Context

Pinpointing the exact first synthesis of 6-chloropiperonyl chloride is challenging without
access to deep historical chemical archives. However, its existence is built upon a rich history
of research into piperonal and its derivatives. Piperonal (heliotropin) itself has been a
compound of interest since the late 19th century for its fragrance properties.[5] The doctoral
work of the famed chemist Fritz Haber, published in 1891, focused on derivatives of piperonal,
highlighting the early academic interest in modifying this scaffold.[10]

The development of halogenated organic compounds as tools for synthesis and as active
pharmaceutical ingredients gained significant momentum throughout the 20th century. The
synthesis of various chlorinated intermediates became routine, driven by the need for versatile
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building blocks in the burgeoning pharmaceutical and agrochemical industries.[2] It is likely that
6-chloropiperonyl chloride was first synthesized and characterized within this broader
context of systematic exploration of halogenated aromatic compounds.

Applications in Research and Drug Development

6-Chloropiperonyl chloride is a bifunctional intermediate, offering two distinct points for
chemical modification, which makes it a valuable tool for synthetic chemists.

e The Chloromethyl Group: This is a reactive electrophilic site, readily undergoing nucleophilic
substitution reactions (Sn2). This allows for the facile introduction of a wide variety of
functional groups, including amines, thiols, cyanides, and azides, enabling the construction
of diverse molecular libraries for screening.

e The Aryl Chloride: The chlorine atom on the aromatic ring is less reactive than the
chloromethyl group but can participate in transition-metal-catalyzed cross-coupling reactions
(e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of carbon-carbon and
carbon-heteroatom bonds, providing a powerful method for elaborating the core structure.

The presence of the chlorine atom on the aromatic ring also serves as a lipophilic and
metabolically stable substituent, a desirable feature in drug design.[1] Therefore, 6-
chloropiperonyl chloride is an attractive starting material for the synthesis of novel bioactive
compounds, serving as a key intermediate in the development of new therapeutics.[4]

Logical Flow of Application
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Caption: Role of 6-Chloropiperonyl chloride in a typical drug discovery workflow.
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Conclusion

6-Chloropiperonyl chloride stands as a testament to the power of strategic halogenation in
organic synthesis. While its specific discovery is embedded in the broader history of chemical
exploration, its utility is clear and contemporary. By providing a robust and versatile platform for
molecular elaboration, it offers researchers and drug development professionals a valuable tool
for creating novel compounds with potentially significant biological activity. The synthetic
pathways and methodologies outlined in this guide provide a framework for the practical
application of this important chemical intermediate.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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